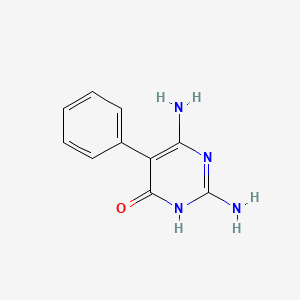
(2R,3R,4S,5R)-2-(6-Amino-2-((1-hydroxycyclooctyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3R,4S,5R)-2-(6-Amino-2-((1-hydroxycyclooctyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the purine base, the attachment of the cyclooctyl group, and the construction of the tetrahydrofuran ring. Common reagents used in these reactions include:
Purine synthesis: Starting from simple precursors like formamide and glycine.
Cyclooctyl group attachment: Using cyclooctanol and ethynylation reactions.
Tetrahydrofuran ring construction: Utilizing carbohydrate precursors and selective hydroxylation.
Industrial Production Methods
Industrial production methods for such complex molecules often involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine base.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups onto the purine base.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs.
Biology
In biological research, it is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Clinical trials may be conducted to evaluate its efficacy and safety in treating viral infections or cancer.
Industry
In the industrial sector, the compound may be used in the synthesis of more complex molecules or as a starting material for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets specific enzymes and pathways involved in DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: An antiviral nucleoside analog.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication.
Uniqueness
This compound’s uniqueness lies in its specific structural features, such as the cyclooctyl group and the ethynyl linkage, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C20H27N5O5 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(1-hydroxycyclooctyl)ethynyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H27N5O5/c21-17-14-18(25(11-22-14)19-16(28)15(27)12(10-26)30-19)24-13(23-17)6-9-20(29)7-4-2-1-3-5-8-20/h11-12,15-16,19,26-29H,1-5,7-8,10H2,(H2,21,23,24)/t12-,15-,16-,19-/m1/s1 |
Clave InChI |
OUCLCSGSTIHYBH-BGIGGGFGSA-N |
SMILES isomérico |
C1CCCC(CCC1)(C#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)O |
SMILES canónico |
C1CCCC(CCC1)(C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


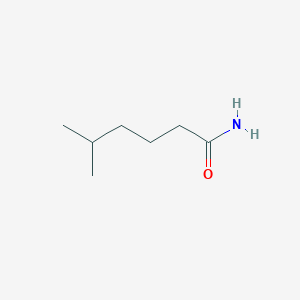
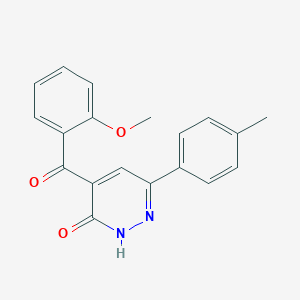
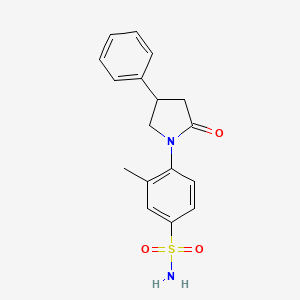

![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
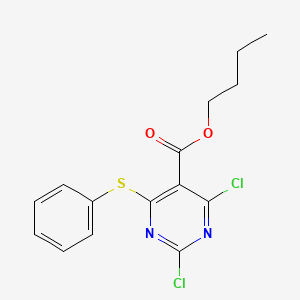

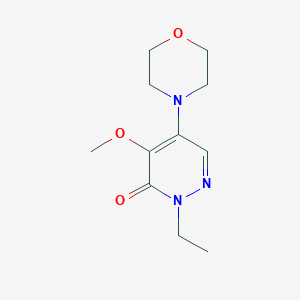
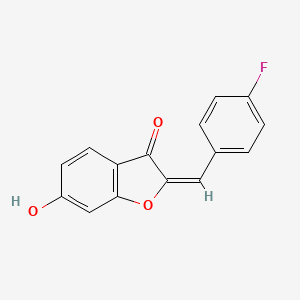
![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
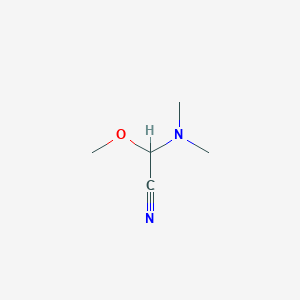
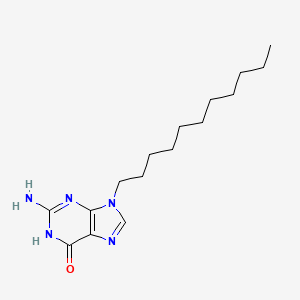
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
